ケリド酸一水和物

説明

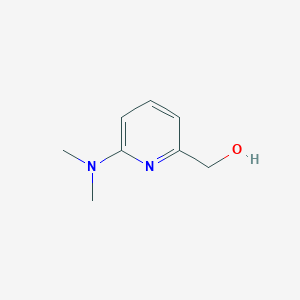

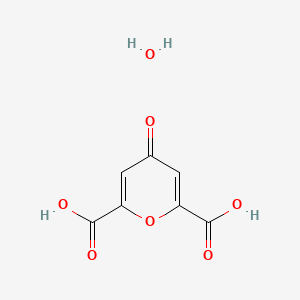

Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a γ-pyrone compound . It is reported as a constituent of the rhizome of Chelidonium majus L . It has many pharmacological effects, such as mild analgesic and antimicrobial effects .

Synthesis Analysis

Chelidonic acid can be prepared in two steps from diethyl oxalate and acetone . In addition, it is suitable for use in a homogeneous preparation of native dihydrodipicolinate synthase from pea .Molecular Structure Analysis

The molecular structure of chelidonic acid, a 2,6-dicarboxylic derivative of γ-pyrone (4PN), was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . Special attention has been paid to C = O and C = C bonds variations .Chemical Reactions Analysis

The entire structure of mono methanol solvate of chelidonic acid is held together in the crystal by H-bonds and significantly weaker, long-range intermolecular interactions .Physical And Chemical Properties Analysis

Thermodynamics of the protonation of chelidonic acid was studied using potentiometry and calorimetry in 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .科学的研究の応用

抗癌作用

ケリド酸は抗癌作用を持つことが明らかになっています。ケリド酸はセイヨウキケマンなどの植物に含まれており、癌細胞の増殖を抑制する能力があるため、医療において使用されてきました。 研究では、ケリド酸がさまざまな癌経路を標的にする可能性を探っており、腫瘍学において注目されています .

抗菌作用

研究によると、ケリド酸は抗菌作用を示します。ケリド酸の構造は、細菌の細胞壁と相互作用し、その完全性を破壊して細胞死を引き起こします。 そのため、新しい抗菌剤の開発に有用な化合物となっています .

肝保護作用

ケリド酸は肝保護作用を示し、肝臓の損傷から保護します。 肝疾患の治療に使用されており、肝臓の健康管理におけるケリド酸の潜在能力を解明するための研究が進められています .

抗酸化作用

ケリド酸の抗酸化作用は、科学研究において注目されています。 抗酸化物質は、フリーラジカルの中和に重要な役割を果たし、ケリド酸のこの点での有効性を研究することで、酸化ストレス関連疾患の治療法を開発することができます .

配位化学

配位化学において、ケリド酸は金属イオンを架橋して配位高分子を形成します。 これらの高分子は、その独特な構造的特性により、材料科学や触媒において応用されています .

結晶学的研究

ケリド酸は、結晶学において分子の構造をより深く理解するために使用されています。 ケリド酸は他の化合物と結晶を形成する能力があり、研究者は複雑な構造における分子間相互作用と結合パターンを研究することができます .

骨誘導性研究

ケリド酸から誘導されたケリド酸カルシウムは、骨誘導活性を示す可能性があります。 骨の成長と修復を促進する可能性が研究されており、整形外科研究と治療において重要です .

鎮静作用と鎮痛作用

ケリド酸の鎮静作用と鎮痛作用に関する研究が進められています。 従来の薬物のような副作用なしに、痛みを和らげ、鎮静を誘発する可能性は、薬理学において特に注目されています .

作用機序

Target of Action

Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a biogenic dicarboxylic acid . It has been found to effectively coordinate with many metal ions . The primary targets of chelidonic acid monohydrate are therefore these metal ions, which play crucial roles in various biochemical processes within the body.

Mode of Action

The interaction of chelidonic acid monohydrate with its targets involves the formation of coordination complexes. This is facilitated by the compound’s ability to donate protons, a property that is fundamental to understanding biochemical processes . The protonation of chelidonic acid monohydrate involves three successive steps . The order of successive protonation sites is the pyridine-N, pyridinol-OH, and carboxylate oxygen atom .

Biochemical Pathways

It is known that the compound’s coordination complexes have wide applications in many fields, including biochemistry and medical chemistry . For example, gallium (III) complexes with chelidonic acid monohydrate have been tested for their cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Pharmacokinetics

The compound’s protonation property is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity . These properties can significantly impact the bioavailability of chelidonic acid monohydrate.

Result of Action

The molecular and cellular effects of chelidonic acid monohydrate’s action are largely dependent on the specific targets and pathways involved. For instance, in the case of its interaction with gallium (III), the resulting complex has demonstrated cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chelidonic acid monohydrate. For example, the compound’s protonation steps are mainly driven by entropy . The first two protonation steps are exothermic, while the last step is endothermic . These steps could be influenced by environmental conditions such as temperature and pressure.

Safety and Hazards

特性

IUPAC Name |

4-oxopyran-2,6-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZJAKSEIQOKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6003-94-7 | |

| Record name | Chelidonic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)

![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)

![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)